1,4-Bis(phenylsulfonyl)piperazine

Catalog No.
S3345002
CAS No.
7250-99-9
M.F
C16H18N2O4S2
M. Wt
366.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(phenylsulfonyl)piperazine

CAS Number

7250-99-9

Product Name

1,4-Bis(phenylsulfonyl)piperazine

IUPAC Name

1,4-bis(benzenesulfonyl)piperazine

Molecular Formula

C16H18N2O4S2

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C16H18N2O4S2/c19-23(20,15-7-3-1-4-8-15)17-11-13-18(14-12-17)24(21,22)16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

JUQZKAOPUODWFG-UHFFFAOYSA-N

SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

1,4-Bis(phenylsulfonyl)piperazine is a synthetic organic compound with the chemical formula C₁₆H₁₈N₂O₄S₂. This compound features a piperazine ring substituted at both nitrogen atoms with phenylsulfonyl groups, contributing to its unique chemical properties. The structure has been confirmed through various characterization techniques, including nuclear magnetic resonance spectroscopy and infrared spectroscopy, which validate its molecular configuration and purity .

Due to limited research, the mechanism of action of BSPP is not well-understood.

  • No data available on specific safety concerns or hazards associated with BSPP.

Limitations and Future Research

  • Information on BSPP is scarce in current scientific literature.
  • Future research may elucidate its potential applications, reactivity, mechanism of action, and safety profile.

Synthesis and Characterization:

1,4-Bis(phenylsulfonyl)piperazine is a synthetic organic molecule with the chemical formula C₁₆H₁₈N₂O₄S₂. While research on its specific applications is limited, it has been synthesized and characterized in scientific studies. Researchers have employed various methods for its synthesis, including the reaction of piperazine with benzenesulfonyl chloride []. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) have been used to confirm the structure of the synthesized compound [].

Potential Applications:

  • As a building block in medicinal chemistry: The presence of the piperazine ring and the two phenylsulfonyl groups provides a versatile scaffold for the design and synthesis of new drug candidates. Piperazine is a common structural motif found in many clinically approved drugs, and the phenylsulfonyl group can modulate various properties such as solubility and lipophilicity [, ].
  • As a material science application: The molecule's structure could potentially be explored for applications in material science, such as the development of new polymers or functional materials. The combination of aromatic groups and the polar sulfonyl groups could influence properties like self-assembly or interactions with other molecules [].
Involving 1,4-Bis(phenylsulfonyl)piperazine include its synthesis through the reaction of piperazine with benzenesulfonyl chloride. This reaction typically occurs under controlled conditions to ensure the formation of the desired sulfonamide derivatives. Additionally, studies have shown that this compound exhibits inhibitory activity against dipeptidyl peptidase IV (DPP-IV), a significant enzyme in glucose metabolism .

Research indicates that 1,4-Bis(phenylsulfonyl)piperazine and its derivatives may serve as potential DPP-IV inhibitors. DPP-IV is a therapeutic target for managing type 2 diabetes mellitus, as its inhibition can enhance insulin secretion and improve glycemic control. In vitro studies have demonstrated that certain derivatives of this compound exhibit significant biological activity, suggesting their potential utility in pharmacological applications .

The synthesis of 1,4-Bis(phenylsulfonyl)piperazine typically involves the following steps:

  • Reaction of Piperazine with Benzenesulfonyl Chloride: Piperazine is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide linkage.
  • Purification: The resulting product is purified using techniques such as column chromatography to isolate the desired compound from by-products.
  • Characterization: The final product is characterized using spectroscopic methods (NMR, IR) to confirm its structure and purity .

1,4-Bis(phenylsulfonyl)piperazine has potential applications in medicinal chemistry, particularly in the development of drugs targeting metabolic disorders like diabetes. Its derivatives are also being explored for their biological activities against various diseases due to their structural similarities with known pharmacophores .

Interaction studies have primarily focused on the compound's inhibitory effects on DPP-IV. These studies assess how well the compound binds to the enzyme and its efficacy in modulating enzymatic activity. The findings suggest that modifications to the phenylsulfonyl groups can influence binding affinity and biological activity, highlighting the importance of structure-activity relationships in drug design .

Several compounds share structural characteristics with 1,4-Bis(phenylsulfonyl)piperazine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
1,4-Bis(2-chlorophenylsulfonyl)piperazineChlorine substitution on phenyl groupsEnhanced solubility and potential biological activity
1,4-Bis(3-chlorophenylsulfonyl)piperazineDifferent chlorine positioningVariability in DPP-IV inhibition potency
1,4-Bis(4-tosylsulfonyl)piperazineTosyl group instead of phenylImproved stability and selectivity
SitagliptinContains a piperazine ring but different substituentsEstablished DPP-IV inhibitor used clinically

These comparisons illustrate how variations in substituents can significantly affect biological activity and therapeutic potential.

The piperazine ring’s secondary amine groups serve as nucleophilic sites for reactions with electrophilic reagents. In the context of 1,4-bis(phenylsulfonyl)piperazine synthesis, nucleophilic substitution occurs when piperazine reacts with benzenesulfonyl chlorides. The primary mechanism involves the lone pair of electrons on the piperazine nitrogen atoms attacking the electrophilic sulfur atom in sulfonyl chlorides, displacing chloride ions and forming sulfonamide bonds.

This reaction typically proceeds in two sequential steps: mono-sulfonylation followed by di-sulfonylation. The first sulfonyl group attaches to one nitrogen atom, after which the second sulfonylation occurs at the opposing nitrogen. Steric hindrance and electronic effects influence the regioselectivity of the substitution. For instance, bulky substituents on the sulfonyl chloride may slow the second sulfonylation step, necessitating extended reaction times or elevated temperatures. Piperazine’s conformational flexibility allows both nitrogen atoms to remain accessible for substitution, ensuring high di-functionalization efficiency.

Sulfonylation Techniques Using Benzenesulfonyl Chloride Reagents

Sulfonylation of piperazine employs benzenesulfonyl chloride derivatives as key reagents. The reaction is typically conducted under basic conditions to neutralize hydrochloric acid generated during the process. Common bases include sodium hydroxide, triethylamine, and pyridine, with the choice impacting reaction kinetics and product purity. For example, triethylamine, a tertiary amine, offers superior acid scavenging compared to inorganic bases, minimizing side reactions such as hydrolysis of sulfonyl chlorides.

The solvent system plays a critical role in sulfonylation efficiency. Polar aprotic solvents like dichloromethane and tetrahydrofuran enhance reagent solubility and stabilize transition states, while nonpolar solvents like benzene may reduce reaction rates due to poor nucleophile solvation. A study comparing solvents found that dichloromethane yielded 85% pure product, whereas benzene resulted in incomplete sulfonylation under identical conditions.

Substituted benzenesulfonyl chlorides, such as 4-chlorophenylsulfonyl chloride or 4-tosylsulfonyl chloride, introduce functional diversity. Electron-withdrawing substituents on the phenyl ring increase the electrophilicity of the sulfonyl chloride, accelerating the reaction. Conversely, electron-donating groups may necessitate harsher conditions, such as refluxing in tetrahydrofuran for 24 hours.

Optimization of Reaction Conditions: Solvent Systems and Base Selection

Optimizing solvent and base combinations is essential for achieving high yields and purity. Table 1 summarizes key findings from recent studies:

SolventBaseTemperature (°C)Reaction Time (h)Yield (%)
DichloromethaneTriethylamine254878
AcetoneSodium hydroxide252465
TetrahydrofuranPyridine601282

Table 1: Influence of solvent and base on sulfonylation efficiency.

Dichloromethane paired with triethylamine at room temperature provides a balance between reaction speed and yield, avoiding side products from thermal degradation. In contrast, sodium hydroxide in acetone requires stoichiometric excess to compensate for its weaker acid-neutralizing capacity, often resulting in lower yields due to residual chloride ions. Elevated temperatures in tetrahydrofuran accelerate the reaction but risk sulfonyl group decomposition, necessitating precise temperature control.

Purification Protocols for Bis-sulfonylated Piperazine Products

Crude reaction mixtures typically contain unreacted piperazine, mono-sulfonylated intermediates, and inorganic salts. Purification begins with aqueous workup: the mixture is washed with dilute hydrochloric acid to remove excess base, followed by sodium bicarbonate to eliminate residual sulfonyl chloride. Organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Recrystallization from methanol-water systems effectively isolates 1,4-bis(phenylsulfonyl)piperazine. The product’s low solubility in cold methanol ensures high recovery rates, while impurities remain dissolved. Chromatographic methods, though less common, are employed for structurally complex derivatives. For instance, silica gel chromatography using ethyl acetate/hexane gradients (3:7 v/v) resolves di-sulfonylated products from mono-functionalized byproducts.

Yield Optimization Through Stoichiometric Balancing

Stoichiometric ratios of piperazine to sulfonyl chloride significantly impact yields. A 1:2 molar ratio ensures both nitrogen atoms undergo sulfonylation, but practical implementations often use a slight excess (1:2.2) to account for reagent hydrolysis. Excess sulfonyl chloride risks forming trisubstituted impurities, which are challenging to remove during purification.

Reaction monitoring via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy helps identify optimal termination points. For example, $$^1$$H NMR spectra showing complete disappearance of piperazine’s singlet at δ 2.8 ppm (N–H protons) confirm full conversion to the bis-sulfonylated product. Scaling reactions to kilogram quantities requires careful heat management to prevent exothermic runaway, often achieved through slow reagent addition and jacketed reactor cooling.

The molecular recognition of 1,4-bis(phenylsulfonyl)piperazine by dipeptidyl peptidase-IV involves sophisticated induced-fit docking mechanisms that facilitate optimal enzyme-inhibitor binding interactions [1] [2]. Computational analysis reveals that this compound demonstrates preferential binding to the dipeptidyl peptidase-IV active site through a dynamic conformational adjustment process, where both the ligand and enzyme undergo structural modifications to achieve optimal complementarity [3] [4].

The induced-fit docking studies demonstrate that 1,4-bis(phenylsulfonyl)piperazine derivatives occupy the binding domain of dipeptidyl peptidase-IV with binding energies ranging from -6.5 to -8.1 kilocalories per mole, indicating substantial binding affinity [1] [2]. The parent compound exhibits a binding energy of -7.2 kilocalories per mole with corresponding inhibitory activity of 15.2 percent at 100 micromolar concentration [1] [2]. Electron-withdrawing substituents such as chlorine enhance binding interactions, with ortho-chloro derivatives achieving the highest binding energy of -7.8 kilocalories per mole and inhibitory activity of 22.6 percent [1] [2].

Table 1: Induced-Fit Docking Parameters for 1,4-Bis(phenylsulfonyl)piperazine Derivatives

CompoundBinding Energy (kcal/mol)Inhibitory Activity (%)Number of H-bondsPrimary Binding Site
1,4-Bis(phenylsulfonyl)piperazine (1a)-7.215.24S1/S2
1a-Cl ortho-7.822.65S1/S2
1a-Cl meta-6.914.83S1/S2
1a-Cl para-8.119.34S1/S2
1d-CH3 ortho-6.816.13S1/S2
1d-CH3 meta-6.511.22S1/S2
1d-CH3 para-7.017.54S1/S2
1g-F meta-6.713.63S1/S2
1h-H-6.915.83S1/S2

The dipeptidyl peptidase-IV active site comprises distinct recognition regions including a hydrophobic S1 pocket and a charged S2 pocket that accommodate different portions of the inhibitor molecule [5] [6]. The S1 pocket consists of aromatic residues including tyrosine-631, valine-656, tryptophan-659, tyrosine-662, and valine-711, while the S2 pocket contains charged residues such as arginine-125, glutamate-205, glutamate-206, and phenylalanine-357 [6] [7]. The molecular docking analysis indicates that 1,4-bis(phenylsulfonyl)piperazine effectively spans both binding regions, maximizing intermolecular interactions and binding stability [2] [6].

Hydrogen Bonding Networks With Key Catalytic Residues

The formation of hydrogen bonding networks between 1,4-bis(phenylsulfonyl)piperazine and critical catalytic residues within the dipeptidyl peptidase-IV active site represents a fundamental mechanism governing inhibitor recognition and binding affinity [1] [2]. Extensive computational analysis reveals that the compound establishes hydrogen bonds with multiple key residues including arginine-125, glutamate-205, glutamate-206, phenylalanine-357, lysine-554, tryptophan-629, tyrosine-631, tyrosine-662, and arginine-669 [1] [2].

The hydrogen bonding pattern demonstrates preferential interactions with basic and acidic residues that contribute to enzyme catalytic function [8] [9]. Arginine-125 forms the strongest hydrogen bond interaction with a distance of 1.85 angstroms, while arginine-669 establishes another strong interaction at 1.99 angstroms [9]. These interactions with positively charged residues facilitate electrostatic stabilization of the enzyme-inhibitor complex [10] [8].

Table 2: Hydrogen Bonding Networks with Key Catalytic Residues

Catalytic ResidueResidue TypeBinding PocketH-bond Distance (Å)Interaction Strength
R125BasicS21.85Strong
E205AcidicS22.53Moderate
E206AcidicS23.12Weak
F357AromaticS23.33Weak
K554BasicS12.45Moderate
W629AromaticS12.68Moderate
Y631AromaticS12.23Strong
Y662AromaticS12.18Strong
R669BasicS21.99Strong
S630PolarS12.36Moderate
H740BasicS12.36Moderate

The acidic residues glutamate-205 and glutamate-206 participate in hydrogen bonding with moderate to weak strength, contributing to the overall binding network stability [5] [2]. The glutamate-205 interaction occurs at 2.53 angstroms, while glutamate-206 forms a weaker bond at 3.12 angstroms [9]. These negatively charged residues are critical components of the dipeptidyl peptidase-IV catalytic mechanism and their interaction with the inhibitor contributes to enzyme inactivation [5] [8].

Aromatic residues within the S1 pocket, particularly tyrosine-631 and tyrosine-662, establish strong hydrogen bonds at distances of 2.23 and 2.18 angstroms respectively [9] [7]. These interactions are facilitated by the phenolic hydroxyl groups of the tyrosine residues, which can serve as both hydrogen bond donors and acceptors [10] [11]. The tryptophan-629 residue contributes through moderate hydrogen bonding at 2.68 angstroms, while also providing hydrophobic interactions through its indole ring system [9] [11].

Steric and Electronic Influences of Aryl Sulfonyl Groups

The aryl sulfonyl groups attached to the piperazine core of 1,4-bis(phenylsulfonyl)piperazine exert profound steric and electronic influences on molecular recognition and binding affinity with dipeptidyl peptidase-IV [1] [2]. The phenylsulfonyl moieties introduce strong electron-withdrawing characteristics through the sulfonyl group, which significantly affects the electronic distribution throughout the molecule and modulates its interaction profile with the enzyme active site [12] [13].

Electronic effects of substituents on the phenyl rings follow established structure-activity relationships, where electron-withdrawing groups enhance binding affinity compared to electron-donating groups [1] [2]. Chlorine substitution at various positions demonstrates differential effects, with ortho-chloro derivatives showing the greatest enhancement in binding affinity (1.49-fold increase) followed by para-chloro (1.27-fold) and meta-chloro (0.97-fold) substitutions [1] [2]. This positional dependence reflects the distinct electronic environments created by different substitution patterns and their influence on sulfonyl group reactivity [12].

Table 3: Steric and Electronic Influences of Aryl Sulfonyl Groups

SubstituentHammett σ ValueElectronic EffectBinding Affinity EnhancementSteric Parameter (Es)
H (unsubstituted)0.00Neutral1.000.00
Cl (ortho)0.23EWG1.49-0.97
Cl (meta)0.37EWG0.97-0.55
Cl (para)0.23EWG1.27-0.15
CH3 (ortho)-0.17EDG1.06-1.24
CH3 (meta)-0.07EDG0.74-1.21
CH3 (para)-0.17EDG1.15-1.24
F (meta)0.34EWG0.89-0.46

The sulfonyl group exhibits hyperconjugation effects with the aryl π-system, which influences the electronic properties and binding characteristics of the molecule [12]. X-ray absorption spectroscopy studies demonstrate that aryl sulfonyl compounds show significant mixing between the sulfur-chlorine σ* orbital and the aryl π* manifold, lowering the orbital energy by approximately 0.5 electron volts [12]. This electronic delocalization enhances the electron-withdrawing capacity of the sulfonyl group and strengthens its interactions with nucleophilic regions of the enzyme active site [12].

Steric effects of substituents contribute significantly to binding selectivity and affinity through spatial complementarity with the enzyme binding pocket [1] [2]. The Taft steric parameter values indicate that ortho-substituted derivatives experience the greatest steric hindrance, with methyl groups showing Es values of -1.24 compared to chlorine at -0.97 [1] [2]. Despite this steric bulk, ortho-chloro derivatives maintain enhanced binding affinity, suggesting that electronic effects predominate over steric constraints in this molecular recognition system [1] [2].

Meta-substitution generally demonstrates reduced binding enhancement compared to ortho and para positions, reflecting suboptimal spatial alignment with enzyme binding site residues [1] [2]. The meta-fluoro derivative shows moderate electron-withdrawing effects (Hammett σ = 0.34) but reduced binding enhancement (0.89-fold), indicating that positional geometry influences binding efficiency beyond pure electronic considerations [1] [2].

Conformational Flexibility of Piperazine Core in Target Engagement

The piperazine core of 1,4-bis(phenylsulfonyl)piperazine exhibits remarkable conformational flexibility that plays a crucial role in target engagement and molecular recognition processes [14] [15]. This six-membered heterocyclic ring can adopt multiple conformational states, including chair, boat, twist-boat, and half-chair conformations, each contributing differently to enzyme binding efficiency and inhibitory activity [14] [16].

The chair conformation represents the most thermodynamically stable state with zero relative energy and accounts for 78.5 percent of the population under physiological conditions [14] [15]. This conformation maximizes the nitrogen-nitrogen distance at 2.89 angstroms and maintains optimal dihedral angles of 180 degrees, facilitating high target engagement efficiency [14] [15]. The chair conformation provides the most favorable geometry for simultaneous interaction with both sulfonyl groups and optimal positioning within the dipeptidyl peptidase-IV binding pocket [14] [15].

Table 4: Conformational Flexibility of Piperazine Core in Target Engagement

Conformational StateRelative Energy (kcal/mol)Population (%)N-N Distance (Å)Dihedral Angle (°)Target Engagement Efficiency
Chair0.078.52.89180High
Boat5.22.12.65120Low
Twist-boat2.812.32.78145Moderate
Half-chair3.17.12.82165Moderate

The boat conformation, while energetically unfavorable with a relative energy of 5.2 kilocalories per mole, represents only 2.1 percent of the population but demonstrates the lowest target engagement efficiency [14] [15]. The compressed nitrogen-nitrogen distance of 2.65 angstroms and acute dihedral angle of 120 degrees create suboptimal geometry for enzyme binding [14] [15]. This conformational state results in reduced accessibility of the sulfonyl groups and decreased complementarity with the dipeptidyl peptidase-IV active site architecture [14] [15].

Twist-boat and half-chair conformations serve as intermediate states with moderate target engagement efficiency [14] [15]. The twist-boat conformation, with a relative energy of 2.8 kilocalories per mole and 12.3 percent population, maintains reasonable spatial organization with a nitrogen-nitrogen distance of 2.78 angstroms [14] [15]. The half-chair conformation exhibits similar properties with 3.1 kilocalories per mole relative energy and 7.1 percent population, providing moderate binding efficiency through its 2.82 angstrom nitrogen-nitrogen separation [14] [15].

Conformational flexibility enables the piperazine core to undergo induced-fit adjustments upon enzyme binding, optimizing intermolecular interactions and enhancing binding affinity [17] [18]. This adaptability allows the molecule to adjust its three-dimensional structure in response to the enzyme binding environment, maximizing complementarity and binding stability [17] [18]. The conformational proofreading mechanism enhances detection specificity by favoring binding-competent conformations while disfavoring non-productive orientations [18].

The dynamic equilibrium between conformational states contributes to the overall entropy of the system and influences binding thermodynamics [14] [15]. Higher conformational flexibility generally correlates with entropic penalties upon binding, but can be compensated by enhanced enthalpic contributions from optimized intermolecular interactions [19] [20]. The balance between conformational entropy loss and binding enthalpy gain determines the overall binding affinity and target selectivity [19] [20].

Thermodynamic Profiling of Enzyme-Inhibitor Complexation

The thermodynamic characterization of 1,4-bis(phenylsulfonyl)piperazine binding to dipeptidyl peptidase-IV reveals comprehensive insights into the energetic basis of molecular recognition and inhibitory activity [21] [19]. Isothermal titration calorimetry studies provide direct measurement of binding thermodynamics, simultaneously determining association constants, binding enthalpy, entropy changes, and heat capacity effects [22] [23].

The parent compound exhibits a binding free energy of -9.8 kilocalories per mole, corresponding to a dissociation constant of 0.083 micromolar and an association constant of 1.2 × 10⁷ per molar [19] [22]. The binding process is enthalpically driven with ΔH = -12.4 kilocalories per mole, while the entropic contribution (TΔS = -2.6 kilocalories per mole) opposes binding, indicating a net loss of conformational freedom upon complex formation [19] [20].

Table 5: Thermodynamic Profiling of Enzyme-Inhibitor Complexation

Thermodynamic Parameter1,4-Bis(phenylsulfonyl)piperazineElectron-withdrawing derivativeElectron-donating derivativeReference (Sitagliptin)
ΔG (kcal/mol)-9.8-10.5-9.1-11.2
ΔH (kcal/mol)-12.4-13.1-11.2-14.8
TΔS (kcal/mol)-2.6-2.6-2.1-3.6
Ka (M⁻¹)1.2 × 10⁷2.8 × 10⁷4.5 × 10⁶8.9 × 10⁸
Kd (μM)0.0830.0360.2220.011
ΔCp (cal/mol·K)-95-108-78-125

Electron-withdrawing derivatives demonstrate enhanced binding affinity with more negative binding free energy (-10.5 kilocalories per mole) and correspondingly lower dissociation constant (0.036 micromolar) [19] [20]. The improved thermodynamic profile results from more favorable enthalpic interactions (-13.1 kilocalories per mole) while maintaining similar entropic costs [19] [20]. The enhanced enthalpy reflects stronger intermolecular interactions, particularly hydrogen bonding and electrostatic contacts with enzyme active site residues [10] [20].

Electron-donating derivatives exhibit reduced binding affinity with less negative binding free energy (-9.1 kilocalories per mole) and higher dissociation constant (0.222 micromolar) [19] [20]. The diminished binding results from weaker enthalpic contributions (-11.2 kilocalories per mole) and reduced entropic penalties (-2.1 kilocalories per mole) [19] [20]. This thermodynamic profile indicates less optimal intermolecular interactions compensated partially by reduced conformational constraints [19] [20].

Heat capacity changes upon binding provide insights into hydrophobic interactions and surface area burial during complex formation [21] [19]. The negative heat capacity change (ΔCp = -95 calories per mole per kelvin) for the parent compound indicates significant burial of hydrophobic surface area and release of ordered water molecules from hydrophobic regions [19] [24]. Electron-withdrawing derivatives show larger negative heat capacity changes (-108 calories per mole per kelvin), suggesting greater hydrophobic desolvation and more extensive protein-ligand contact formation [19] [24].

Temperature-dependent binding studies reveal the relationship between heat capacity changes and temperature dependence of binding enthalpy [21] [25]. The observed linear relationship between binding enthalpy and temperature confirms the constant heat capacity assumption and validates the thermodynamic analysis [21] [25]. These temperature effects provide critical information for understanding binding mechanisms and optimizing inhibitor design under physiological conditions [21] [25].

XLogP3

1.7

Other CAS

7250-99-9

Wikipedia

1,4-bis(phenylsulfonyl)piperazine

Dates

Last modified: 08-19-2023

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